D-Pinitol

Overview

Description

It plays a crucial role in plants as a physiological cellular modulator and a chemical defense mechanism against unfavorable environmental conditions such as water deficit and high salinity . D-Pinitol has been used in traditional medicine for its potential therapeutic properties, including antidiabetic, anti-inflammatory, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

D-Pinitol can be synthesized through several chemical and biochemical methods. One of the synthetic routes involves the microbial oxidation of benzene to (1R,2S)-cyclohexa-3,5-diene-1,2-diol, followed by a series of synthetic steps to obtain this compound . The overall yield of this method is approximately 35% .

Industrial Production Methods

Industrial production of this compound primarily involves the extraction from natural sources such as carob pods (Ceratonia siliqua), which are rich in this compound . The extraction process typically includes solvent extraction, purification, and crystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Synthetic Preparation of D-Pinitol

This compound can be synthesized through microbial and chemical routes:

Table 1: Synthetic Methods for this compound

-

Ley et al. achieved a 49% yield using microbial oxidation of benzene followed by functional group modifications .

-

Aceña et al. utilized chiral building blocks for enantioselective synthesis, albeit with lower efficiency .

Derivatization Reactions

This compound serves as a precursor for fluorinated inositol analogs and nucleoside derivatives:

Key Reactions:

-

Fluorination :

this compound undergoes substitution to produce 1D-1,5-dideoxy-1,5-difluoro-neo-inositol and 1D-1-deoxy-1-fluoro-myo-inositol, potential glycosidase inhibitors . -

Azole Nucleoside Synthesis :

Reacted with azole derivatives to form nucleoside analogs with modified bioactivity .

Biodegradation Pathways

Symbiotic microbes metabolize this compound via the inositol pathway:

Table 2: Enzymatic Degradation of this compound by Microbes

-

In L. procerum, this compound is demethylated to D-chiro-inositol, then oxidized to myo-inositol .

-

Bacterial partners further metabolize intermediates into energy substrates, enhancing host adaptation .

Metabolic Interactions in Mammalian Systems

This compound modulates insulin signaling and glucose metabolism:

-

Hepatic Glycolysis Inhibition :

Reduces pyruvate kinase (Pklr) expression by 40% in rat liver, diverting glucose to gluconeogenesis . -

Insulin Secretion Suppression :

Inhibits ERK1/2 phosphorylation in INS-1 cells, reducing glucose-stimulated insulin secretion by 30% .

Coordination with Metal Ions

While not explicitly detailed in the provided sources, structural analogs suggest potential for hydroxyl-mediated chelation, a common trait in inositol derivatives. Experimental validation is required.

Stability and Reactivity

Scientific Research Applications

Pharmacological Properties

D-Pinitol exhibits a range of pharmacological effects, including:

- Antidiabetic Activity : this compound enhances insulin sensitivity and glucose metabolism, making it a promising candidate for diabetes management. Studies have shown that it can stimulate insulin secretion from pancreatic β-cells and improve glucose tolerance in diabetic models .

- Anti-inflammatory Effects : Research indicates that this compound possesses anti-inflammatory properties by inhibiting cyclooxygenase-2 (COX-2) activity, which is pivotal in the inflammatory response. In animal models, it has been shown to reduce paw edema and inflammatory markers significantly .

- Neuroprotective Effects : this compound has been linked to improvements in cognitive function and emotional behavior in models of Alzheimer’s disease. It appears to ameliorate tau pathology and enhance memory performance in transgenic mice .

- Antioxidant Properties : As an antioxidant, this compound helps mitigate oxidative stress, which is implicated in various chronic diseases. Its ability to scavenge free radicals contributes to its protective effects against cellular damage .

Therapeutic Applications

The therapeutic applications of this compound are broad and include:

- Diabetes Management : Given its role in enhancing insulin sensitivity, this compound is being investigated as a dietary supplement for individuals with type 2 diabetes. Clinical studies are exploring its efficacy in improving glycemic control .

- Cognitive Disorders : The neuroprotective effects of this compound suggest potential applications in treating neurodegenerative diseases such as Alzheimer’s. Ongoing research aims to clarify its mechanisms and effectiveness in human subjects .

- Bone Health : Preliminary studies indicate that this compound may inhibit osteoclastogenesis, making it a candidate for osteoporosis treatment . Its role in enhancing bone density and reducing fracture risk is under investigation.

- Cancer Therapy : this compound shows promise as an adjunctive treatment in cancer therapy due to its ability to induce apoptosis in cancer cells and inhibit tumor growth through various pathways .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Eser et al. (2024) | Evaluate anti-inflammatory effects | This compound significantly reduced paw edema and inflammatory responses compared to controls. |

| MDPI Nutrients (2024) | Investigate cognitive benefits | This compound improved cognitive function and reduced tau pathology in Alzheimer’s mouse models. |

| PMC (2022) | Assess antidiabetic properties | Demonstrated enhanced insulin secretion and improved glucose tolerance in diabetic rats. |

Mechanism of Action

D-Pinitol exerts its effects through various molecular targets and pathways:

Antidiabetic Action: This compound interacts with the post-receptor signaling pathway of insulin, involving phosphatidylinositol 3-kinase and protein kinase B, leading to increased glucose uptake in muscle cells.

Anti-inflammatory Action: It inhibits the cyclooxygenase-2 enzyme, reducing inflammation.

Anticancer Action: This compound promotes apoptosis in cancer cells by inducing p53 and Bax proteins and inhibiting Bcl-2 and nuclear factor kappa-light-chain-enhancer of activated B cells.

Comparison with Similar Compounds

D-Pinitol is compared with other similar cyclitols, such as:

Myo-Inositol: Both compounds are cyclitols, but this compound has a methyl group at the 3-position, which gives it unique properties.

D-Chiro-Inositol: Similar to this compound, but lacks the methyl group, making this compound more effective in certain biological activities.

This compound’s uniqueness lies in its multifunctional properties, including antidiabetic, antioxidant, and anticancer activities, which are not as pronounced in other similar compounds .

Biological Activity

D-Pinitol, a naturally occurring inositol derivative, has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. This article synthesizes research findings on the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

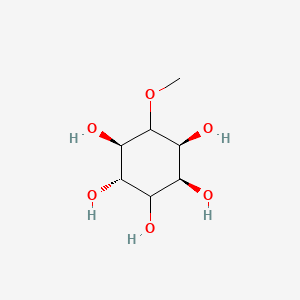

Chemical Structure and Sources

This compound is a cyclic sugar alcohol with the molecular formula . It is predominantly found in various plant sources, particularly in legumes such as soybeans and carob. Other sources include members of the Leguminosae family and various Asteraceae and Pinaceae species .

1. Anti-Inflammatory Effects

Several studies have demonstrated the anti-inflammatory properties of this compound. In vitro studies indicate that this compound can inhibit the expression of cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation. For example, research showed that treatment with this compound significantly reduced COX-2 protein levels in K562 cells without affecting cell proliferation or apoptosis .

Table 1: Effects of this compound on COX-2 Expression

| Concentration (µM) | COX-2 Expression Inhibition (%) |

|---|---|

| 0 | 0 |

| 20 | 25 |

| 40 | 50 |

| 80 | 75 |

This data suggests that this compound may serve as an effective anti-inflammatory agent for conditions characterized by elevated COX-2 levels.

2. Antioxidant Activity

This compound exhibits significant antioxidant properties. A study comparing the radical-scavenging activity of this compound to vitamin C found that at a concentration of 50 µg/mL, this compound displayed an inhibitory percentage of 80%, closely matching vitamin C's effectiveness . This antioxidant activity is crucial for protecting cells from oxidative stress, which is implicated in various diseases.

3. Anticancer Properties

Research indicates that this compound has potential as an anticancer agent. It has been shown to inhibit the migration and invasion of prostate cancer cells and to reduce cell viability in breast cancer cell lines (MCF-7) . The compound's mechanism appears to involve modulation of signaling pathways associated with cancer progression.

Table 2: Anticancer Effects of this compound

| Cancer Type | Mechanism of Action | Reference |

|---|---|---|

| Prostate Cancer | Inhibition of migration/invasion | |

| Breast Cancer | Reduced cell viability | |

| Lung Cancer | Chemotherapeutic agent |

Case Studies

Case Study 1: Anti-inflammatory Activity in Chick Models

A study conducted on chick models evaluated the anti-inflammatory effects of this compound. The chicks were administered varying doses (12.5, 25, and 50 mg/kg) prior to inducing inflammation through formalin injection. Results indicated a significant reduction in paw edema compared to control groups treated with standard anti-inflammatory drugs like celecoxib .

Case Study 2: Antidiabetic Effects

This compound has also been studied for its antidiabetic effects. In animal models, it demonstrated a capacity to lower blood glucose levels and improve insulin sensitivity, suggesting its potential as a therapeutic agent for diabetes management .

Q & A

Basic Research Questions

Q. What are the established experimental models for studying D-Pinitol’s anti-hyperglycemic effects, and how do researchers validate their relevance to human physiology?

- Methodological Answer: Preclinical studies commonly use streptozotocin-induced diabetic rodent models to evaluate this compound’s glucose-lowering effects, with endpoints including fasting blood glucose, insulin sensitivity (HOMA-IR), and HbA1C levels . Validation involves cross-referencing results with human clinical trials, where dosage adjustments (e.g., 15–20 mg/kg in rodents vs. 1–2 g/day in humans) and pharmacokinetic profiling are critical to ensure translational relevance.

Q. How do researchers isolate and quantify this compound from natural sources like carob or legumes?

- Methodological Answer: Common techniques include solvent extraction (e.g., ethanol/water mixtures) followed by chromatographic purification (HPLC or GC-MS). Recent studies optimized nanofiltration using 1–5 kDa membranes to enrich this compound content in carob extracts, achieving >85% purity. Variance analysis (ANOVA) and regression models are used to compare yields across filtration parameters .

Q. What molecular mechanisms underlie this compound’s insulin-mimetic activity?

- Methodological Answer: In vitro assays (e.g., 3T3-L1 adipocytes) demonstrate this compound activates PI3K/Akt pathways, enhancing glucose uptake via GLUT4 translocation. Researchers corroborate these findings with gene knockout models (e.g., IRS-1/2 silencing) to isolate mechanism-specific effects. Western blotting and immunofluorescence are standard validation tools .

Advanced Research Questions

Q. How can contradictory findings in this compound’s efficacy across species (e.g., rodents vs. primates) be systematically addressed?

- Methodological Answer: Meta-analyses of interspecies data should account for metabolic rate differences (allometric scaling) and gut microbiota variations affecting this compound metabolism. For example, primates exhibit slower this compound clearance due to lower myo-inositol oxygenase activity. Hybrid study designs (e.g., crossover trials with washout periods) and mixed-effects regression models help reconcile discrepancies .

Q. What experimental strategies optimize this compound’s bioavailability in in vivo models?

- Methodological Answer: Co-administration with absorption enhancers (e.g., sodium caprate) or nanoencapsulation (liposomes/PEGylated nanoparticles) increases intestinal permeability. Pharmacokinetic studies using LC-MS/MS track plasma half-life (t1/2), while Monte Carlo simulations predict optimal dosing regimens .

Q. How should researchers design a Phase II clinical trial to evaluate this compound’s long-term safety in diabetic patients?

- Methodological Answer: A PICOT framework is recommended:

- P : Type 2 diabetes patients (n=200, HbA1C >7%).

- I : Oral this compound (1.5 g/day) vs. C : Metformin (1 g/day).

- O : HbA1C reduction, renal/liver function markers at 6 months (T ).

Power analysis (α=0.05, β=0.2) ensures statistical rigor, while adverse event reporting follows CONSORT guidelines .

Q. What statistical methods are most robust for analyzing dose-response relationships in this compound studies?

- Methodological Answer: Nonlinear regression (e.g., sigmoidal Emax models) fits dose-response curves, with bootstrapping to estimate 95% CIs. For small-sample studies (n<30), Bayesian hierarchical models reduce Type I error. Tools like R’s

drcpackage or GraphPad Prism are widely used .

Q. How can in silico approaches predict this compound’s off-target interactions?

- Methodological Answer: Molecular docking (AutoDock Vina) screens against PDB databases to identify potential off-targets (e.g., PPAR-γ). Machine learning models (e.g., Random Forest) trained on ToxCast data predict hepatotoxicity risks. Experimental validation via high-throughput SPR binding assays is essential .

Q. Data Analysis and Reproducibility

Q. What steps ensure reproducibility in this compound purification protocols?

- Methodological Answer: Standardized SOPs for nanofiltration (e.g., fixed pressure: 10 bar, pH 6.5) and inter-laboratory validation via ring trials. Data repositories (e.g., Zenodo) should archive raw chromatograms, and Materials and Methods sections must detail equipment brands (e.g., Millipore Pellicon® 2 membranes) .

Q. How do researchers resolve conflicting data on this compound’s antioxidant vs. pro-oxidant effects?

Properties

IUPAC Name |

(1S,2S,4S,5R)-6-methoxycyclohexane-1,2,3,4,5-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O6/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h2-12H,1H3/t2?,3-,4-,5-,6+,7?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSCFFEYYQKSRSV-FEPQRWDDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(C1O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1[C@@H]([C@H](C([C@@H]([C@@H]1O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50883108, DTXSID601029635, DTXSID901337631 | |

| Record name | (+)-Pinitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2S,3S,4S,5S,6S)-6-Methoxy-1,2,3,4,5-cyclohexanepentol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601029635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-Pinitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901337631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

484-68-4, 6090-97-7, 10284-63-6 | |

| Record name | Pinitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ononitol, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006090977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylinositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010284636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylinositol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12969 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (+)-Pinitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2S,3S,4S,5S,6S)-6-Methoxy-1,2,3,4,5-cyclohexanepentol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601029635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-Pinitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901337631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PINITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TF9HZN9T0M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ONONITOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A998ME07KR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYLINOSITOL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N55OCE7X7M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.